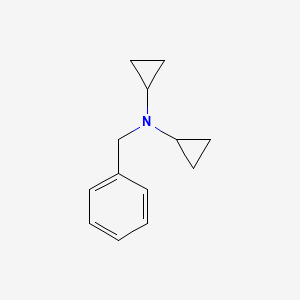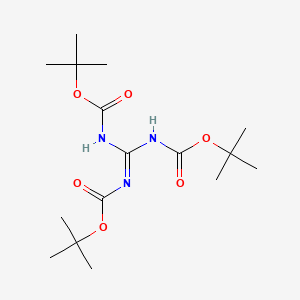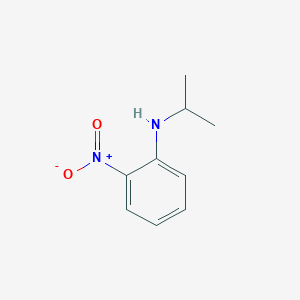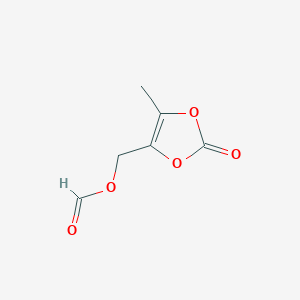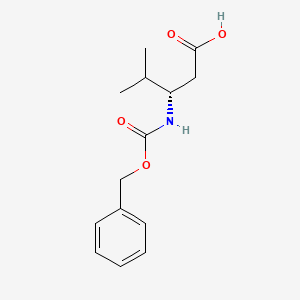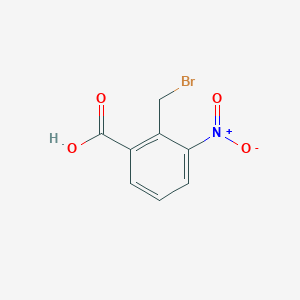
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one
Overview
Description
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one is a compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. It is a phytochemical present in the flowers of some plants and has been shown to have anti-cancer properties . This compound is also known for its antioxidative and antiviral attributes, making it a valuable pharmaceutical compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor . Additionally, protected aldoses with a free anomeric hydroxyl group can be converted into the corresponding aldonolactones by common oxidation protocols, such as those employing chromium (VI) reagents or DMSO-based oxidizing systems .
Industrial Production Methods
the compound’s robust antioxidative and antiviral attributes suggest its potential for large-scale production for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions can occur under various conditions, depending on the specific substituents involved.
Major Products
The major products formed from these reactions include various lactone derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of bioactive compounds and natural products.
Biology: The compound has shown anti-cancer properties by inhibiting the growth of lung cancer cells.
Medicine: Its antioxidative and antiviral properties make it a crucial component in the formulation of medicinal remedies combating oxidative stress-related ailments and viral afflictions.
Industry: The compound’s robust properties suggest its potential use in various industrial applications, particularly in the pharmaceutical sector.
Mechanism of Action
The mechanism by which (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one exerts its effects involves binding to DNA, preventing replication, and inducing apoptosis in cancer cells . This compound inhibits cell division and induces apoptosis by interacting with molecular targets and pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
L-Arabinonic acid: Similar in structure but lacks the deoxy modification.
Lyxonic acid, γ-lactone: Another related compound with similar lactone structure.
Xylonic acid, 1,4-lactone: Shares structural similarities with (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one.
Uniqueness
This compound is unique due to its specific deoxy modification, which imparts distinct antioxidative and antiviral properties. This modification also contributes to its anti-cancer properties, making it a valuable compound for pharmaceutical research and applications .
Properties
IUPAC Name |
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHWQRJRDKSSIF-YVZJFKFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463983 | |
| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76647-70-6 | |
| Record name | 5-Deoxy-L-arabinonic acid γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76647-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


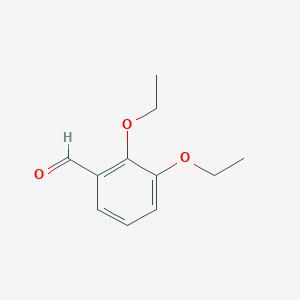

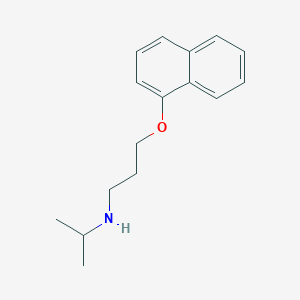
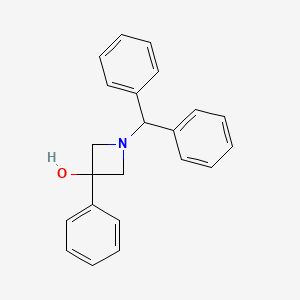

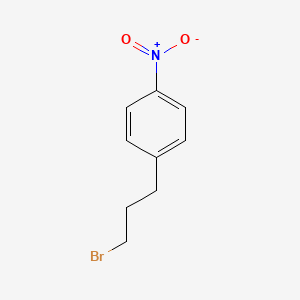
![3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1600388.png)
